molecular formula C9H10O2S B1595412 2-(Ethylthio)benzoic acid CAS No. 21101-79-1

2-(Ethylthio)benzoic acid

Cat. No. B1595412
CAS RN: 21101-79-1
M. Wt: 182.24 g/mol
InChI Key: GLGKZKZNXSHACI-UHFFFAOYSA-N
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Description

2-(Ethylthio)benzoic acid is an organic compound with the CAS Number: 21101-79-1 . It has a molecular weight of 182.24 and its IUPAC name is 2-(ethylsulfanyl)benzoic acid .


Molecular Structure Analysis

The molecular formula of 2-(Ethylthio)benzoic acid is C9H10O2S . The average mass is 182.240 Da and the monoisotopic mass is 182.040146 Da .


Physical And Chemical Properties Analysis

2-(Ethylthio)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 141.4±23.2 °C .

Scientific Research Applications

Cloud Point Extraction Methodology

2-(3-Ethylthioureido)benzoic acid, a derivative of 2-(Ethylthio)benzoic acid, has been used in cloud point extraction methodology. This technique is employed for the preconcentration of metal ions like Fe³⁺, Co²⁺, Cu²⁺, and Zn²⁺ in various samples including water, biological, and food samples. The method involves using Triton X-114 as an extractant and optimizing various parameters like pH, ligand and triton concentrations, and extraction temperature for effective isolation of these metal ions (Mortada et al., 2017).

Role in Hypoglycemic Activity

[(Acylamino)ethyl]benzoic acids, related to 2-(Ethylthio)benzoic acid, have been studied for their binding at insulin-releasing receptor sites of pancreatic beta cells. These compounds, including specific derivatives like p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, have shown significant hypoglycemic activity, potentially contributing to the development of new treatments for diabetes (Brown & Foubister, 1984).

Fungicidal Activity

Organotin derivatives with pyridylmethylthiobenzoic acid, which can be derived from 2-(Ethylthio)benzoic acid, have shown promising results in preliminary tests for fungicidal activity. These compounds, which include triphenyltin carboxylates and diorganotin dicarboxylates, have displayed good activity against Physolospora piricola at low concentrations (Zhang et al., 2007).

Antimicrobial Activity

New thioureides derived from 2-(4-ethyl-phenoxymethyl) benzoic acid, related to 2-(Ethylthio)benzoic acid, have been evaluated for their antimicrobial activity. These compounds have shown specific antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as effective antimicrobial agents (Drăcea et al., 2010).

Chemical Synthesis

4-Amino-2-methoxy-5-ethylthio benzoic acid, a compound related to 2-(Ethylthio)benzoic acid, has been synthesized for use as an intermediate in the production of amisulpride, an antipsychotic medication. This synthesis involves multiple steps, including methylation, thiocyanation, hydrolysis, and ethylation, demonstrating the chemical versatility of 2-(Ethylthio)benzoic acid derivatives (Guo-jun, 2010).

Role in Food and Environmental Science

Benzoic acid derivatives, which include 2-(Ethylthio)benzoic acid, are widely used as preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. They are also naturally present in plant and animal tissues. The review on these compounds discusses their occurrence, uses, human exposure, metabolism, toxicology, analytical detection methods, and legal limits, highlighting their significant role in various industries (del Olmo et al., 2017).

Safety And Hazards

When handling 2-(Ethylthio)benzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2-ethylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGKZKZNXSHACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330004
Record name 2-(ethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)benzoic acid

CAS RN

21101-79-1
Record name 2-(ethylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DK Bates, KA Tafel - The Journal of Organic Chemistry, 1994 - ACS Publications
AlClg-catalyzed acylation of 7V-(phenylsulfonyl) pyrrole with 2-(ethylthio) benzoylchloride followed by hydrolysis provided 2-(2-(ethylthio) benzoyl) pyrrole (3). Compound 3 was also …
Number of citations: 21 pubs.acs.org
DA Shirley, BJ Reeves - Journal of Organometallic Chemistry, 1969 - Elsevier
The metalation of thioanisole and thiophenetole with n-butyllithium in ether has been reinvestigated with careful product analysis. Thioanisole metalates initially in the ring with shift of …
Number of citations: 52 www.sciencedirect.com
S Toyota, M Ōki - Journal of organometallic chemistry, 1997 - Elsevier
An unusually stable organocopper compound carrying an intramolecular sulfane ligand, 2-(ethylthio)phenylcopper, was synthesized via the reaction of the corresponding organolithium …
Number of citations: 4 www.sciencedirect.com
S Cabiddu, C Fattuoni, C Floris, S Melis, A Serci - Tetrahedron, 1994 - Elsevier
The metallation regiochemistry of alkyl(alkylthio)benzenes with butyllithium or with the superbasic mixture of butyllithium with potassium tert-butoxide is described. The reaction pattern …
Number of citations: 9 www.sciencedirect.com
R Leyma, S Platzer, F Jirsa, W Kandioller… - Journal of hazardous …, 2016 - Elsevier
This study aims to develop novel ammonium and phosphonium ionic liquids (ILs) with thiosalicylate (TS) derivatives as anions and evaluate their extracting efficiencies towards heavy …
Number of citations: 89 www.sciencedirect.com
K Manna, HM Begam - Synthesis, 2023 - thieme-connect.com
We report herein the tetraethylammonium bromide catalyzed intramolecular oxidative cyclization of O- or S-alkylated salicylic or thiosalicylic acid derivatives to access 4H-benzo[d][1,3]…
Number of citations: 2 www.thieme-connect.com
G Rotondi - 2020 - iris.uniroma1.it
This Thesis is focused on the development of novel inhibitors targeting the tumour-related carbonic anhydrase isoforms and on the development of small molecule ligands targeting the …
Number of citations: 2 iris.uniroma1.it
K Yang, Y Li, M Song, S Dai, ZY Li, X Sun - Chinese Chemical Letters, 2021 - Elsevier
Metal-free direct α-C(sp 3 )−H intramolecular cyclization of 2-alkylthiobenzoic acid in the presence of Selectfluor is described. This novel strategy provides a facile and efficient method …
Number of citations: 12 www.sciencedirect.com
KA Tafel, DK Bates - The Journal of Organic Chemistry, 1992 - ACS Publications
Pyrrolo [2, l-6][l, 3] benzothiazin-9-one (6a) was synthesized in 45% overall yield from thiosalicylic acid in six steps. The title compound (88%) and its 1-trifluoroacetyl (83%) and 1-formyl …
Number of citations: 22 pubs.acs.org
X Deng - 2001 - search.proquest.com
A general method was developed to synthesize unsaturated sulfides via Cu (I) carboxylate mediated cross-coupling reaction between disulfides and aryl or alkenyl halides. The reaction …
Number of citations: 2 search.proquest.com

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